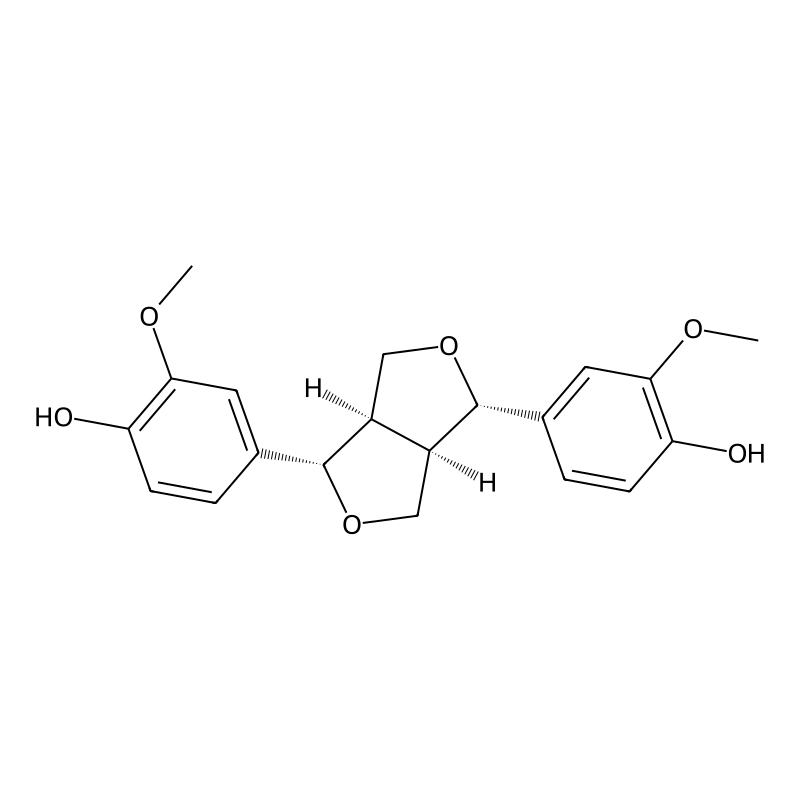

Pinoresinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pinoresinol is a lignan, a type of plant polyphenol found in various foods, most abundantly in flaxseeds, rye, sesame seeds, and some vegetables []. Scientific research is exploring the potential health benefits of pinoresinol, with a focus on its:

- Antioxidant properties: Pinoresinol exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to chronic diseases [].

- Anti-inflammatory effects: Studies suggest pinoresinol may reduce inflammation by modulating inflammatory pathways [].

- Hormonal effects: Pinoresinol possesses weak estrogenic and anti-androgenic properties, which might be relevant for hormone-related conditions, but further research is needed [].

These properties make pinoresinol a candidate for research in various areas:

- Cancer prevention: The antioxidant and anti-inflammatory properties of pinoresinol have generated interest in its potential role in cancer prevention. However, more research is required to understand its mechanisms and effectiveness [].

- Cardiovascular health: Pinoresinol's potential anti-inflammatory effects might contribute to cardiovascular health, but human studies are lacking [].

- Metabolic health: Studies suggest pinoresinol may improve insulin sensitivity and glucose metabolism, potentially impacting type 2 diabetes, but further investigation is needed [].

Pinoresinol is a naturally occurring lignan classified as a tetrahydrofuran derivative. It is predominantly found in various plant species, including Styrax and Forsythia species, and is also present in food sources such as sesame seeds, Brassica vegetables, and olive oil. This compound plays a role in plant defense mechanisms and has been identified in the caterpillar of the cabbage butterfly, where it serves as a deterrent against predators like ants . Pinoresinol is notable for its structural simplicity among lignans, making it a significant model compound for studying lignin biosynthesis and functionality .

- The exact mechanism by which pinoresinol exerts its potential health benefits remains unclear.

- Its ability to inhibit α-glucosidase suggests it might interfere with carbohydrate digestion, potentially influencing blood sugar levels.

- Further research is needed to elucidate its detailed mechanisms of action in various biological contexts.

- There's limited information on pinoresinol's toxicity or specific hazards.

- More research is necessary to determine its safety profile for human consumption.

Pinoresinol exhibits a range of biological activities that contribute to its significance in health and medicine. It has been shown to possess antioxidant properties, inhibiting lipid peroxidation and low-density lipoprotein oxidation . Moreover, studies indicate that pinoresinol may act as a hypoglycemic agent by inhibiting α-glucosidase activity, which could aid in managing blood sugar levels . Furthermore, it has demonstrated chemopreventive effects, particularly in promoting apoptosis in cancer cells and influencing cell cycle arrest . Its metabolism by intestinal microflora leads to the formation of enterolignans, which are believed to contribute to its health benefits .

The synthesis of pinoresinol can be achieved through various methods:

- Radical Coupling Reactions: The most common synthetic route involves the radical coupling of coniferyl alcohol. This process can be catalyzed by oxidants such as silver oxide or through enzymatic means using peroxidases or laccases .

- Biocatalytic Methods: Recent advancements include a three-step biocatalytic cascade that efficiently converts eugenol into enantiomerically pure pinoresinol using specific enzymes like vanillyl-alcohol oxidase and laccase .

- Chemical Synthesis: Another approach utilizes 5-bromoconiferyl alcohol in a peroxidase-mediated radical coupling reaction, yielding pinoresinol with high efficiency .

These methods highlight the versatility of pinoresinol synthesis and its potential for large-scale production.

Pinoresinol has diverse applications across various fields:

- Pharmaceuticals: Its hypoglycemic and antioxidant properties make it a candidate for developing dietary supplements and functional foods aimed at improving metabolic health.

- Materials Science: The polymeric forms of pinoresinol are being investigated for their potential use in creating biodegradable materials due to their structural characteristics .

- Agriculture: Its role as a natural insect deterrent can be explored for developing eco-friendly pest control agents.

Research on pinoresinol's interactions with biological systems reveals significant insights into its pharmacological effects. Studies have demonstrated that pinoresinol can modulate enzyme activities such as α-glucosidase inhibition, suggesting potential applications in diabetes management . Additionally, its ability to influence cellular processes like apoptosis indicates that it may interact with signaling pathways involved in cancer progression . Further investigation into these interactions could elucidate mechanisms underlying its health benefits.

Pinoresinol shares structural similarities with other lignans, such as:

| Compound | Structure Type | Biological Activity | Synthesis Yield Comparison |

|---|---|---|---|

| Pinoresinol | Tetrahydrofuran | Antioxidant, Hypoglycemic | Moderate |

| Lariciresinol | Tetrahydrofuran | Similar to Pinoresinol | Moderate |

| Matairesinol | Tetrahydrofuran | Antioxidant | Higher than Pinoresinol |

| Syringaresinol | Tetrahydrofuran | Antioxidant | Higher than Pinoresinol |

Pinoresinol's unique structural features and its specific enzymatic pathways underscore its importance within this group of compounds, particularly concerning its applications in health and materials science.

Forsythia Species

The genus Forsythia stands as one of the most significant natural sources of pinoresinol, with multiple species demonstrating exceptionally high accumulation levels. Forsythia koreana and Forsythia intermedia have been extensively studied for their pinoresinol content, particularly in leaf tissues and young foliage [1] [2] [3]. Research has established that Forsythia species predominantly accumulate the (+)-enantiomer of pinoresinol, with purity levels reaching 98% enantiomeric excess in Forsythia suspensa .

The biosynthetic capacity of Forsythia species is remarkable, with cell suspension cultures of Forsythia koreana producing pinoresinol and matairesinol glucosides at levels comparable to those found in natural leaf tissues [2] [3]. Studies have demonstrated that Forsythia cell cultures can achieve pinoresinol concentrations exceeding 20-fold increases through metabolic engineering approaches, specifically through RNA interference-mediated down-regulation of pinoresinol-lariciresinol reductase expression [2].

Environmental factors significantly influence pinoresinol accumulation in Forsythia species. Young foliage consistently demonstrates higher pinoresinol concentrations compared to mature tissues, suggesting a developmental regulation of biosynthetic pathways [5]. The compound functions as a defensive agent against herbivores and pathogens, with its accumulation being particularly pronounced in reproductive organs and actively growing tissues [5].

Olea europaea

Olea europaea, the European olive tree, represents another major source of pinoresinol, with the compound being present in multiple tissue types including bark, leaves, fruits, and processed olive oil. The bark of Olea europaea contains various pinoresinol derivatives, including (+)-1-acetoxypinoresinol, (+)-1-hydroxypinoresinol, and their corresponding glucosides [6]. These compounds are found alongside other lignans such as (+)-cycloolivil and (+)-fraxiresinol-1-β-D-glucopyranoside [6].

Virgin olive oil contains pinoresinol at concentrations averaging 2.37 mg/100g, with individual samples ranging from 0.06 to 5.68 mg/100g [7]. Extra virgin olive oil demonstrates lower but still significant pinoresinol levels, averaging 0.42 mg/100g [8]. The pinoresinol content in olive oil shows considerable variation depending on cultivar, processing conditions, and environmental factors. Studies have revealed that the pinoresinol content increases with temperature and malaxation time during oil processing, while non-irrigated olive trees produce oils with higher phenolic compound content [9].

The phenolic profile of olive oil, including pinoresinol, contributes significantly to its chemopreventive properties. Research has demonstrated that pinoresinol-rich extra virgin olive oil extracts exhibit potent anticancer activities through selective activation of the ATM-p53 cascade in colon cancer cell lines [10]. The compound's presence in olive oil also affects nutrient absorption, with studies showing that pinoresinol decreases vitamin D intestinal absorption by 25% in experimental models [11].

Sesamum indicum

Sesamum indicum, commonly known as sesame, represents the most quantitatively significant dietary source of pinoresinol among commonly consumed foods. Sesame seeds contain pinoresinol at concentrations ranging from 29.33 to 47.13 mg/100g fresh weight, making them exceptionally rich in this lignan [12] [13]. The compound exists predominantly in glycosylated forms, with pinoresinol diglucoside and triglucoside being the major forms present in sesame seeds [14].

The pinoresinol content in sesame varies significantly among different varieties and processing methods. Defatted sesame seeds demonstrate hypoglycemic effects in both animal models and human studies, with pinoresinol identified as a key active component responsible for α-glucosidase inhibition [15]. The compound exhibits competitive and non-competitive inhibition of rat intestinal maltase with an IC50 value of 34.3 μM [15].

Processing conditions significantly affect pinoresinol availability in sesame products. Thermal preparation and processing can increase the liberation of pinoresinol from its glycosylated forms, potentially enhancing bioavailability. The compound's presence in sesame contributes to the seeds' reputation as a functional food with multiple health-promoting properties [14].

Tissue-Specific Accumulation in Seeds, Bark, and Vegetative Organs

Seed-Specific Accumulation

Seeds represent one of the most concentrated repositories of pinoresinol in the plant kingdom, with this accumulation pattern reflecting the compound's role in protecting developing embryos from oxidative stress and pathogen attack. Sesame seeds demonstrate the highest recorded pinoresinol concentrations among commonly studied plant materials, with levels reaching 47.13 mg/100g in processed sesame meal [13]. The compound exists primarily in glycosylated forms, including pinoresinol diglucoside and triglucoside, which serve as storage forms that can be mobilized during germination [14].

The accumulation of pinoresinol in seeds follows specific developmental patterns. In sesame, the compound content increases during seed maturation, with the highest concentrations found in fully mature seeds. This pattern suggests that pinoresinol synthesis is coordinated with seed development and may serve protective functions during the vulnerable germination period [14]. The glycosylated forms of pinoresinol in seeds also serve as precursors for enterolactone and enterodiol production by intestinal microflora in mammalian systems [16].

Flaxseed (Linum usitatissimum) represents another important seed source, although with much lower pinoresinol concentrations of approximately 0.03 mg/g dry weight [17]. Despite lower absolute concentrations, flaxseed pinoresinol contributes significantly to the overall lignan profile and demonstrates similar tissue-specific accumulation patterns as observed in sesame [17].

Bark Accumulation Patterns

Bark tissues represent specialized storage sites for pinoresinol, with the compound serving multiple functions including pathogen defense, wound response, and seasonal metabolic regulation. The bark of Olea europaea contains diverse pinoresinol derivatives, including acetylated and glucosylated forms that demonstrate tissue-specific distribution patterns [6]. These compounds are often found in association with other phenylpropanoid metabolites, suggesting coordinated biosynthetic and storage mechanisms.

Taxus ×media demonstrates remarkable pinoresinol accumulation in bark tissues, with some studies reporting concentrations exceeding 100 mg/g dry weight in specialized bark structures [17]. The compound exists primarily in glycosidically bound forms, which may serve as readily mobilizable reserves during periods of stress or active growth. The bark accumulation pattern in Taxus species correlates with the tissue's role in long-term storage and protection against environmental stresses [17].

Eucommia ulmoides bark represents another significant source, with endophytic fungi isolated from this tissue demonstrating the capacity to biosynthesize pinoresinol and its glucosides [18] [19]. This association suggests that bark-dwelling microorganisms may contribute to the overall pinoresinol content through symbiotic relationships with the host plant [19].

Vegetative Organ Distribution

Vegetative organs display highly variable pinoresinol accumulation patterns that reflect the compound's multiple physiological roles. Leaves typically show the highest pinoresinol concentrations among vegetative tissues, with young foliage demonstrating significantly higher levels than mature leaves [5]. This pattern is particularly pronounced in Forsythia species, where young leaves can contain pinoresinol concentrations several times higher than those found in mature tissues [5].

The tissue-specific accumulation in vegetative organs is influenced by developmental stage and environmental conditions. Arabidopsis thaliana demonstrates tissue-specific expression patterns for pinoresinol reductase enzymes, with PrR1 being highly expressed in lignified stem tissues while PrR2 expression is barely detectable in stems [20]. This differential expression pattern correlates with varying pinoresinol accumulation levels across different vegetative tissues [20].

Brassica vegetables represent an important category of vegetative organs with significant pinoresinol content, containing levels ranging from 18.5 to 232.1 mg/100g depending on species and growing conditions [12]. The compound's presence in these commonly consumed vegetables contributes significantly to dietary lignan intake and demonstrates the importance of vegetative organ accumulation in human nutrition [12].

Environmental Modulators of Pinoresinol Production in Plants

Abiotic Stress Responses

Environmental stress conditions serve as powerful modulators of pinoresinol biosynthesis, with plants responding to various abiotic stresses through enhanced phenylpropanoid metabolism. Temperature stress, particularly heat stress, triggers increased pinoresinol production through activation of stress-responsive transcription factors and enhanced enzyme expression [21]. Studies in Arabidopsis have demonstrated that mutations affecting phenylpropanoid metabolism, when combined with environmental stresses, can severely compromise plant growth, with pinoresinol supplementation rescuing these phenotypes [21].

Drought stress represents another significant environmental modulator, with plants increasing pinoresinol production as part of their osmotic stress response mechanisms. The compound's antioxidant properties contribute to cellular protection against oxidative damage associated with water stress. Olive trees grown under non-irrigated conditions demonstrate higher pinoresinol content in their oils compared to irrigated plants, reflecting the stress-induced upregulation of phenylpropanoid biosynthesis [9].

Light intensity and quality also influence pinoresinol accumulation, with high light conditions generally promoting enhanced biosynthesis through increased photosynthetic energy availability for secondary metabolite production. This relationship is particularly evident in Forsythia species, where light exposure correlates with increased pinoresinol concentrations in leaf tissues [22].

Biotic Stress and Defense Responses

Pathogen attack represents one of the most significant biotic stress factors influencing pinoresinol production, with the compound serving as a key component of plant defense mechanisms. The cabbage butterfly Pieris rapae demonstrates this relationship through its sequestration of pinoresinol from its host plant Brassica oleracea for use in its own defensive secretions [5] [23]. This system illustrates how pinoresinol functions as an antipredator defense compound that can be appropriated by herbivores for their own protection [5].

Mechanical damage and wounding stimulate rapid pinoresinol biosynthesis through wound-responsive gene expression. This response is part of the broader phenylpropanoid pathway activation that occurs following tissue damage, with pinoresinol contributing to wound healing and pathogen resistance at injury sites [24]. The compound's antimicrobial properties make it particularly effective in preventing secondary infections at wound sites [24].

The interaction between biotic and abiotic stress factors creates complex regulatory networks that fine-tune pinoresinol production. Plants experiencing multiple stress conditions often show synergistic increases in pinoresinol content, suggesting that the compound serves as a general stress-response metabolite with broad protective functions [21].

Seasonal and Developmental Regulation

Seasonal variation represents a major environmental modulator of pinoresinol production, with plants showing distinct patterns of accumulation throughout the growing season. Olive oil phenolic content, including pinoresinol, varies significantly with harvest timing and seasonal conditions, with early harvest oils generally containing higher concentrations than those from later harvests [9]. This pattern reflects the complex interaction between plant developmental stage, environmental conditions, and metabolic regulation.

Developmental stage strongly influences pinoresinol accumulation patterns, with young tissues consistently showing higher concentrations than mature tissues. This relationship is particularly evident in Forsythia species, where young foliage contains significantly higher pinoresinol levels than older leaves [5]. The developmental regulation involves coordinated expression of biosynthetic enzymes, with dirigent proteins and pinoresinol reductases showing tissue-specific and development-specific expression patterns [25].

Cultivation practices represent controllable environmental factors that significantly influence pinoresinol production. Fertilization regimes, irrigation schedules, and pruning practices all affect the compound's accumulation through their influence on plant metabolism and stress responses. Studies have shown that optimal cultivation practices can enhance pinoresinol content while maintaining plant health and productivity [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Oxabolone

Dates

2. Schroeder FC, del Campo ML, Grant JB, Weibel DB, Smedley SR, Bolton KL, Meinwald J, Eisner T. Pinoresinol: A lignol of plant origin serving for defense in a caterpillar. Proc Natl Acad Sci U S A. 2006 Oct 17;103(42):15497-501. doi: 10.1073/pnas.0605921103. Epub 2006 Oct 9. PMID: 17030818; PMCID: PMC1622851.

3. Milder IE, Arts IC, van de Putte B, Venema DP, Hollman PC. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol. Br J Nutr. 2005 Mar;93(3):393-402. doi: 10.1079/bjn20051371. PMID: 15877880.

4. Owen RW, Giacosa A, Hull WE, Haubner R, Spiegelhalder B, Bartsch H. The antioxidant/anticancer potential of phenolic compounds isolated from olive oil. Eur J Cancer. 2000 Jun;36(10):1235-47. doi: 10.1016/s0959-8049(00)00103-9. PMID: 10882862.

5. Davin LB, Wang HB, Crowell AL, Bedgar DL, Martin DM, Sarkanen S, Lewis NG. Stereoselective bimolecular phenoxy radical coupling by an auxiliary (dirigent) protein without an active center. Science. 1997 Jan 17;275(5298):362-6. doi: 10.1126/science.275.5298.362. PMID: 8994027.